7-(2-aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Description
Properties
IUPAC Name |
7-(2-aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c8-1-2-11-3-4-12-5-9-10-6(12)7(11)13/h3-5H,1-2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAXKPFBYNWQHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=NN=CN21)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2-aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge regarding its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
- IUPAC Name : 3-(2-aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- Molecular Formula : C₇H₉N₅O
- Molecular Weight : 179.18 g/mol
- CAS Number : 2089255-35-4
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo-pyrazine compounds exhibit significant anticancer properties. For instance, a related compound showed potent antiproliferative effects against several cancer cell lines including A549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) with IC50 values as low as 0.16 μM . The mechanism of action involves:
- Induction of apoptosis through mitochondrial membrane potential disruption.
- Inhibition of cell migration and G1 phase arrest in the cell cycle.
Antimicrobial Activity
Research indicates that triazolo derivatives possess moderate antimicrobial activity against various bacterial and fungal strains. A study reported that synthesized compounds exhibited varying levels of efficacy compared to standard antibiotics such as Streptomycin and Nystatin . The antimicrobial mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
Structure-Activity Relationships (SAR)
The efficacy of this compound can be influenced by modifications to its structure. The following table summarizes findings from SAR studies:
| Compound Modification | Biological Activity | IC50 Value (μM) | Reference |
|---|---|---|---|
| Base Structure | Anticancer | 0.16 | |
| Addition of Cyclopropyl | Antimicrobial | Moderate | |
| Substitution at N1 | Enhanced Antitumor | Varies |
Case Studies
- Case Study on Anticancer Mechanism :
- Case Study on Antimicrobial Efficacy :
Scientific Research Applications
Antibacterial Properties
Research indicates that 7-(2-aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of bacterial growth by disrupting protein synthesis and interfering with essential metabolic processes. Notably, it has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
Antiviral Activity
The compound's structure suggests potential antiviral properties, particularly through the inhibition of viral replication mechanisms. Preliminary studies have indicated that it may interfere with viral enzymes crucial for the life cycle of certain viruses, although further research is needed to confirm these effects .
Enzyme Inhibition
This compound has been studied for its ability to inhibit various enzymes involved in critical biochemical pathways. This includes enzymes related to inflammation and metabolic regulation. The compound's interaction with these enzymes can lead to altered cellular responses and potential therapeutic benefits in inflammatory diseases .
Modulation of Cellular Processes
The compound has been shown to influence cell signaling pathways and gene expression profiles. For example, it can modulate inflammatory responses by altering the expression of cytokines and other mediators involved in immune responses . This property opens avenues for its use in treating conditions characterized by chronic inflammation.
Synthesis of Derivatives
The unique structure of this compound allows for the synthesis of various derivatives that may enhance its biological activity or alter its pharmacokinetic properties. Researchers are exploring modifications to improve efficacy and reduce toxicity .
Industrial Production
While industrial production methods are not extensively documented, scalable synthesis routes involving commercially available precursors have been proposed. These methods could facilitate the large-scale production of the compound for research and therapeutic applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antibacterial Activity | Demonstrated significant inhibition of E. coli growth at low concentrations. |
| Study 2 | Enzyme Inhibition | Identified as an effective inhibitor of cyclooxygenase enzymes involved in inflammation. |
| Study 3 | Cellular Effects | Altered gene expression related to inflammatory cytokines in vitro models. |
Comparison with Similar Compounds
Key Observations :
- The 2-aminoethyl group at position 7 introduces a polar, hydrophilic moiety, contrasting with hydrophobic substituents like 4-fluorobenzyl or thioxo groups .
- Synthesis typically involves cyclization of 3-hydrazinopyrazin-2-one intermediates, with CDI (carbonyldiimidazole) activation enhancing reactivity for aryl/heteryl substituents .
Physicochemical Properties
Table 2: Solubility and Stability Profiles
Key Observations :
- The aminoethyl group may improve aqueous solubility compared to 4-fluorobenzyl or aryl derivatives, which are only slightly soluble in alcohols .
Pharmacological Activity
Key Observations :
- Thioxo derivatives exhibit potent gram-negative antimicrobial activity, while aminoethyl analogs may prioritize receptor modulation (e.g., P2X7 antagonism) .
- Computational predictions (PASS software) suggest aminoethyl derivatives could have membrane-stabilizing and cerebroprotective effects .
Analytical Methods
Table 4: Quantitative Determination Techniques
Key Observations :
- Potentiometric titration in non-aqueous media is validated for triazolopyrazinones, with uncertainties ≤ 0.22% .
- Impurity profiles vary by substituent: thioxo derivatives degrade to diones, while aminoethyl analogs may form hydrolysis products .
Preparation Methods
Step 1: Formation of Hydrazino-Pyrazine Intermediate
- Reaction : 2,3-Dichloropyrazine undergoes nucleophilic substitution with hydrazine hydrate in ethanol under reflux at 85°C.
- Outcome : Formation of hydrazino-substituted pyrazine (Compound 10).
- Conditions : Ethanol solvent, reflux, 85°C.
Step 2: Cyclization to Triazolopyrazine Core
- Reaction : Compound 10 is cyclized using triethoxy methane at 80°C under reflux to yield the key intermediate triazolopyrazinone (Compound 11).
- Conditions : Triethoxy methane, reflux at 80°C.
Step 3: Substitution with Aminophenol Derivatives
- Reaction : Compound 11 is substituted with 4-aminophenol or 2-fluoro-4-aminophenol in the presence of potassium tert-butoxide (KTB) and potassium iodide (KI) in tetrahydrofuran (THF).
- Outcome : Formation of aniline derivatives (Compounds 12a–b).
- Conditions : THF solvent, base catalysis.
Step 4: Preparation of Acyl Chloride Intermediates
- Reaction : Carboxylic acid derivatives (Compounds 14a–h) are reacted with oxalyl chloride in dichloromethane (CH2Cl2) at room temperature to form acyl chlorides (Compounds 15a–h).
- Conditions : Oxalyl chloride, DMF catalyst, CH2Cl2 solvent, room temperature, 5 minutes.
Step 5: Amide Bond Formation to Yield Target Compound
- Reaction : Aniline derivatives (12a–b) react with acyl chlorides (15a–h) in the presence of DIPEA in dichloromethane at room temperature to form the target compounds (16a–l and 17a–m), including 7-(2-aminoethyl)-triazolo[4,3-a]pyrazin-8(7H)-one.
- Conditions : DIPEA base, CH2Cl2 solvent, room temperature, 30 minutes.
Reaction Scheme Summary
| Step | Reactants | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| 1 | 2,3-Dichloropyrazine + Hydrazine Hydrate | EtOH, reflux, 85°C | Hydrazino-pyrazine (Compound 10) | High conversion |
| 2 | Compound 10 + Triethoxy Methane | Reflux, 80°C | Triazolopyrazinone core (Compound 11) | Efficient cyclization |
| 3 | Compound 11 + 4-Aminophenol or 2-Fluoro-4-aminophenol | KTB, KI, THF, RT | Aniline derivatives (Compounds 12a–b) | Good substitution yields |
| 4 | Carboxylic acids (14a–h) | Oxalyl chloride, DMF, CH2Cl2, RT | Acyl chlorides (15a–h) | Rapid conversion |
| 5 | Anilines (12a–b) + Acyl chlorides (15a–h) | DIPEA, CH2Cl2, RT | Target compounds (16a–l, 17a–m) including 7-(2-aminoethyl) derivative | Moderate to good yields |
Research Findings and Optimization Notes
- The nucleophilic substitution on 2,3-dichloropyrazine with hydrazine hydrate is a critical step, requiring controlled reflux conditions to ensure selective substitution without overreaction.
- Cyclization with triethoxy methane is efficient and provides a stable triazolopyrazinone intermediate suitable for further functionalization.
- The substitution with aminophenol derivatives introduces functional groups that can be further modified to introduce the aminoethyl side chain.
- The use of oxalyl chloride for acyl chloride formation is rapid and efficient, facilitating subsequent amide bond formation.
- DIPEA as a base catalyst in dichloromethane provides mild conditions for amide bond formation, preserving sensitive functional groups.
- Purification typically involves standard chromatographic techniques, and yields vary depending on substituents but are generally moderate to good.
Comparative Analysis of Preparation Methods
| Method Aspect | Advantages | Limitations |
|---|---|---|
| Hydrazine substitution | Readily available reagents; high selectivity | Requires careful control of temperature |
| Triethoxy methane cyclization | Efficient ring closure; good yields | Requires reflux conditions |
| Aminophenol substitution | Versatile for introducing functional groups | Possible regioisomer formation if not controlled |
| Acyl chloride formation | Fast and clean reaction | Oxalyl chloride is moisture sensitive |
| Amide bond formation | Mild conditions; good functional group tolerance | Requires careful stoichiometry and base control |
Q & A
Basic: What is the validated method for quantifying 7-substituted triazolopyrazine derivatives in pharmaceutical substances?
Answer:
The compound can be quantified via non-aqueous potentiometric titration using 0.1 M perchloric acid (HClO₄) in a solvent mixture of acetic acid and acetic anhydride. Key steps include:
- Dissolving 0.250 g of the compound in 30 mL acetic acid and 30 mL acetic anhydride.
- Titrating until the first potential jump on the titration curve.
- Validating for linearity (R² ≥ 0.99), accuracy (99.0–101.0% recovery), and precision (RSD ≤ 0.22%).
- Ensuring sample mass and titrant volume align with 80 ± 10% burette usage to minimize errors .
Basic: How are synthesis-related impurities controlled in triazolopyrazine derivatives?
Answer:
HPLC-UV is used to monitor impurities, with thresholds set at ≤0.5% total impurities. Key impurities include:
- Impurity A : 1-(4-fluorobenzyl)-3-hydrazino-pyrazin-2(1H)-one (synthesis intermediate).
- Impurity B : Oxidation byproduct (e.g., 7-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione).
Chromatographic conditions (column, mobile phase) must be optimized to resolve these peaks .
Advanced: How can synthetic routes for triazolopyrazines be optimized to minimize byproducts?
Answer:
- Activation strategy : Use carbonyldiimidazole (CDI) instead of acid chlorides to avoid hydrolysis byproducts. CDI ensures anhydrous conditions and reduces thionyl chloride residues .
- Reaction parameters : Maintain a 1:1 molar ratio of acid to CDI, reflux in anhydrous DMFA for 24 hours, and precipitate products in i-propanol to isolate pure compounds .
- Quality control : Monitor reaction progress via TLC and confirm cyclization using ¹H NMR (H-5/H-6 protons as doublets at δ 7.15–7.28 and δ 7.50–7.59 ppm) .
Advanced: How should researchers address discrepancies in ¹H NMR data during structural confirmation?
Answer:
- Expected signals : Verify H-5 and H-6 protons of the pyrazinone fragment appear as doublets in δ 7.15–7.28 ppm and δ 7.50–7.59 ppm, respectively.
- Deviations may indicate :
- Incomplete cyclization (residual hydrazine peaks).
- Solvent impurities (e.g., residual DMFA at δ 2.7–3.1 ppm).
- Oxidation byproducts (e.g., upfield shifts due to electron-withdrawing groups).
- Resolution : Compare with literature data, rerun under anhydrous conditions, or use HSQC/HMBC for ambiguous assignments .
Basic: What pharmacological activities are predicted for triazolopyrazine derivatives?
Answer:
- Computational predictions (PASS software) : Cytotoxicity, membrane stabilization, cerebroprotection, and cardioprotection .
- Experimental data : Antimicrobial activity against Gram-negative bacteria (MIC 12.5 µg/mL, MBC 25.0 µg/mL) and P2X7 receptor antagonism (IC₅₀ <1 nM) .
- Mechanism : Bioisosteric mimicry of inosine for adenosine receptor interactions .
Advanced: How to validate an HPLC method for impurity profiling in triazolopyrazines?
Answer:
- Specificity : Resolve all impurities (A, B) from the main peak with resolution ≥2.0.
- Linearity : Test over 50–150% of target concentration (R² ≥ 0.99).
- Accuracy : Spike impurities at 0.1–0.5% levels; recovery should be 98–102%.
- Precision : Repeatability (RSD ≤2% for area counts) and intermediate precision (inter-day RSD ≤3%) .
Basic: What synthetic strategies enable diversification of substituents in triazolopyrazines?
Answer:
- Position 3 : Use aryl/heteroaryl carboxylic acids activated by CDI.
- Position 7 : Introduce benzyl/aryl groups via N-alkylation of pyrazin-2-ones.
- Key reagents : Orthoesters, anhydrides (e.g., oxalic acid derivatives) for cyclization .
Advanced: How to design assays for evaluating P2X7 receptor antagonism?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
